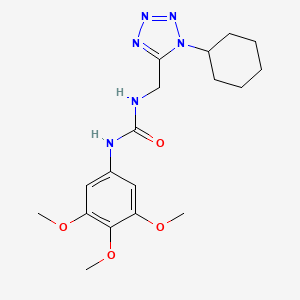

![molecular formula C11H17N3O2S B2969931 methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate CAS No. 882265-78-3](/img/structure/B2969931.png)

methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

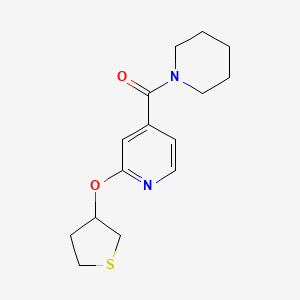

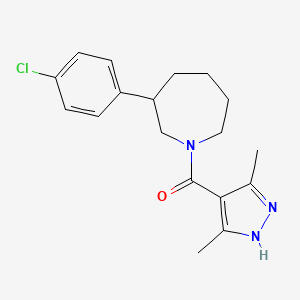

Molecular Structure Analysis

The presence of multiple functional groups and double bonds suggests that this compound could exist in different isomeric forms. The exact structure would depend on the relative positions of these groups and the configuration of the double bonds .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, the vinyl group could participate in addition reactions, and the thio group could react with electrophiles .Scientific Research Applications

Green and Affordable Reducing Agents in Polymerization

Mendonça et al. (2019) employed thiourea dioxide as a green and inexpensive reducing agent for the controlled polymerization of a wide range of monomers, including acrylates and methacrylates, showcasing the versatility and efficiency of using environmentally friendly compounds in polymerization processes. The study demonstrated the use of such agents in organic solvents, water mixtures, and aqueous media at near-room temperatures with low metal catalyst concentration, highlighting the potential for eco-friendly polymer production methods (Mendonça et al., 2019).

Environmentally Friendly Solvents in Polymerization

Abreu et al. (2016) explored the use of cyclopentyl methyl ether (CPME) as an environmentally friendly alternative to traditional organic solvents for the polymerization of vinyl chloride and styrene. This study emphasized the importance of selecting green solvents to reduce the environmental impact of polymer production, demonstrating CPME's effectiveness in achieving high polymer conversions and maintaining linear increases in molecular weight with monomer conversion (Abreu et al., 2016).

Synthesis of Novel and Functional Polymers

Han et al. (2012) synthesized novel, narrowly polydispersed segmented hyperbranched polymers with potential for multifunctionalization and architecture construction. These polymers, synthesized via self-condensing vinyl copolymerization (SCVCP) and reversible addition–fragmentation chain transfer (RAFT) methodology, offer insights into the design and production of advanced materials with specific properties for targeted applications (Han et al., 2012).

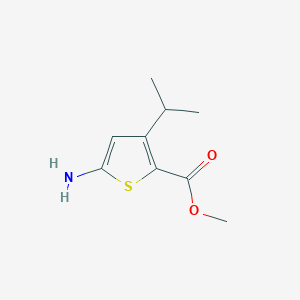

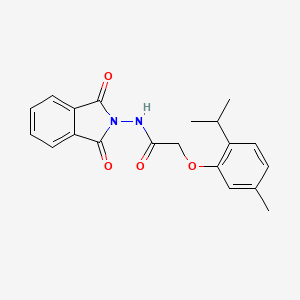

Advanced Synthesis Techniques for Heterocyclic Compounds

Sokolenko et al. (2017) utilized methyl 3-(dimethylamino) acrylates containing various groups in reactions with amidines to produce 4(3H)-pyrimidones, showcasing the chemical versatility and potential for synthesizing a range of heterocyclic compounds. This work demonstrates the application of these acrylates in the synthesis of complex organic molecules with potential pharmaceutical and material science applications (Sokolenko et al., 2017).

Atmospheric Chemistry of Unsaturated Esters

Porrero et al. (2010) and Moreno et al. (2014) investigated the gas-phase reactions of unsaturated esters, including acrylates, with Cl atoms and OH radicals. These studies contribute to our understanding of the atmospheric chemistry of these compounds, including their lifetimes and potential environmental impacts. Such research is crucial for assessing the fate of these chemicals in the atmosphere and their effects on air quality and climate (Porrero et al., 2010; Moreno et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl (E)-2-[(E)-1-cyano-2-(dimethylamino)ethenyl]sulfanyl-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13(2)7-9(6-12)17-10(8-14(3)4)11(15)16-5/h7-8H,1-5H3/b9-7+,10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCWDKPUKOCVQQ-FIFLTTCUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)SC(=CN(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/S/C(=C/N(C)C)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide](/img/structure/B2969854.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)

![methyl 3-{[(4-nitrophenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate](/img/structure/B2969868.png)

![4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2969871.png)